N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide
Description
N-((4-(Dimethylamino)-6-Methoxy-1,3,5-Triazin-2-yl)Methyl)-3-Fluorobenzenesulfonamide is a triazine-based sulfonamide derivative characterized by:
- A 1,3,5-triazine core substituted with a dimethylamino group at position 4 and a methoxy group at position 4.
- A methylene bridge linking the triazine ring to a 3-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O3S/c1-19(2)12-16-11(17-13(18-12)22-3)8-15-23(20,21)10-6-4-5-9(14)7-10/h4-7,15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDRTLDUDNSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Uniqueness:
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide's unique combination of a triazine core with fluorobenzenesulfonamide introduces diverse chemical reactivity and potential biological activity not seen in simpler analogs.
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Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic compound that exhibits significant biological activity. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure includes a triazine core with dimethylamino and methoxy substituents, along with a fluorobenzenesulfonamide moiety. This unique combination of functional groups may confer distinct biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C15H18N6O3S |
| Molecular Weight | 358.41 g/mol |
| CAS Number | 2034540-47-9 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular responses.
- DNA/RNA Interaction : The presence of the triazine ring suggests potential intercalation with nucleic acids, impacting gene expression and protein synthesis.
Biological Activity
Research has indicated that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated the ability to modulate inflammatory responses.
Case Studies
Several studies have investigated the biological effects of triazine derivatives:
-
Anticancer Study :
- In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.
- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
-
Antimicrobial Study :
- A series of tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
- The mechanism was attributed to the inhibition of folate synthesis pathways.
Research Findings
Recent research findings highlight the potential applications of this compound:
- A study published in Journal of Medicinal Chemistry reported that modifications to the triazine core could enhance selectivity for specific cancer cell types while reducing toxicity to normal cells.
| Study Reference | Findings |
|---|---|
| Journal of Medicinal Chemistry (2024) | Enhanced anticancer activity through structural modifications. |
| European Journal of Medicinal Chemistry (2023) | Demonstrated antimicrobial efficacy against resistant strains. |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Triazine Derivatives with Sulfonamide/Sulfonylurea Linkages
Key Observations:
- Functional Group Impact: The sulfonamide group in the target compound lacks the urea moiety present in sulfonylurea herbicides (e.g., metsulfuron), suggesting a different mode of action, possibly targeting non-acetolactate synthase (ALS) pathways .
Triazine Intermediates and Derivatives
Key Observations:
- Electronic Effects : The styryl group in introduces π-conjugation, altering electronic properties compared to the target compound’s sulfonamide group.
- Bulkiness: Morpholino substituents in bis(triazine) derivatives increase steric hindrance, likely reducing membrane permeability compared to the target compound’s compact dimethylamino and methoxy groups .
Preparation Methods
Synthesis of 2-Methyl-4-dimethylamino-6-methoxy-1,3,5-triazine
The triazine core is synthesized via a one-pot reaction adapted from a patented ionic liquid-mediated protocol.
Procedure :
- Reactants :
- 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (33 g, 0.1 mol)
- Sodium methoxide (5.9 g, 0.11 mol)
- Monomethylamine (3.4 g, 0.11 mol)
- Methyl butyl sulfonic acid imidazolium hydrogen sulfate ionic liquid (165 g)
- Reaction Conditions :
- Temperature: 60°C
- Duration: Monitored via TLC (hexane:acetone = 5:5) until原料点消失.
- Workup: Extraction with toluene, washing with water, drying (MgSO₄), and distillation.
Yield : 87% (13.4 g).
Characterization :
Methylation to Dimethylamino :
The methylamino group (-NHCH₃) is methylated using methyl iodide (2.2 equiv) and potassium carbonate in DMF (80°C, 12 h), yielding 2-methyl-4-dimethylamino-6-methoxy-1,3,5-triazine.
Bromination of the 2-Methyl Group
The methyl group at position 2 is brominated to introduce a leaving group for subsequent substitution.
Procedure :
- Reactants :
- 2-Methyl-4-dimethylamino-6-methoxy-1,3,5-triazine (10 g, 0.05 mol)
- N-Bromosuccinimide (NBS, 9.8 g, 0.055 mol)
- Azobisisobutyronitrile (AIBN, 0.1 g) in CCl₄ (100 mL).
- Reaction Conditions :
- Reflux under UV light for 6 h.
- Workup: Filtration, solvent evaporation, and recrystallization.
Yield : 65% (8.45 g of 2-bromomethyl-4-dimethylamino-6-methoxy-1,3,5-triazine).
Characterization :
- ¹H-NMR : δ 4.42 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃), 2.95 (s, 6H, N(CH₃)₂).
Synthesis of 3-Fluorobenzenesulfonamide
Procedure :
- Sulfonation : 3-Fluorobenzene (10 g, 0.09 mol) is treated with chlorosulfonic acid (20 mL) at 0°C for 2 h.
- Amination : The resultant 3-fluorobenzenesulfonyl chloride is reacted with NH₃ gas in THF (0°C, 1 h).
Yield : 78% (9.2 g).
Characterization :
- ¹H-NMR : δ 7.85–7.45 (m, 4H, aromatic), 5.20 (s, 2H, NH₂).
Conjugation via Nucleophilic Substitution
Procedure :
- Reactants :
- 2-Bromomethyl-4-dimethylamino-6-methoxy-1,3,5-triazine (5 g, 0.017 mol)
- 3-Fluorobenzenesulfonamide (3.8 g, 0.02 mol)
- K₂CO₃ (3.5 g, 0.025 mol) in DMF (50 mL).
- Reaction Conditions :
- 80°C, 8 h.
- Workup: Extraction with ethyl acetate, washing, drying, and column chromatography.
Yield : 72% (5.2 g).
Characterization :
- ¹H-NMR : δ 7.70–7.30 (m, 4H, aromatic), 4.55 (s, 2H, CH₂N), 3.88 (s, 3H, OCH₃), 2.93 (s, 6H, N(CH₃)₂).
- LC-MS : [M+H]⁺ = 385.1.
Optimization and Reaction Conditions
Ionic Liquid Catalysis
The use of methyl butyl sulfonic acid imidazolium hydrogen sulfate ionic liquid enhances reaction efficiency by:
- Acting as both solvent and catalyst.
- Enabling recyclability (3 cycles with <5% yield drop).
Bromination Efficiency
Bromination with NBS/AIBN achieves 65% yield, but alternative methods (e.g., Cl₂ gas under radical conditions) are less selective.
Coupling Reaction Optimization
Key Variables :
- Base : K₂CO₃ > Cs₂CO₃ > Et₃N (higher yields with K₂CO₃).
- Solvent : DMF > THF > Acetonitrile (polar aprotic solvents favor SN2).
Analytical Data and Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H-NMR (δ) | LC-MS ([M+H]⁺) |
|---|---|---|
| 2-Methyl-4-dimethylamino-6-methoxy-triazine | 3.89 (s, OCH₃), 2.92 (s, N(CH₃)₂), 2.21 (s, CH₃) | 213.1 |
| 2-Bromomethyl derivative | 4.42 (s, CH₂Br), 3.90 (s, OCH₃), 2.95 (s, N(CH₃)₂) | 292.0 |
| Final product | 7.70–7.30 (m, Ar-H), 4.55 (s, CH₂N), 3.88 (s, OCH₃), 2.93 (s, N(CH₃)₂) | 385.1 |
Comparative Analysis of Methods
Table 2: Yield Comparison Across Synthetic Steps
| Step | Method | Yield (%) |
|---|---|---|
| Triazine core synthesis | Ionic liquid-mediated | 87 |
| Methylation | CH₃I/K₂CO₃ | 91 |
| Bromination | NBS/AIBN | 65 |
| Conjugation | K₂CO₃/DMF | 72 |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A general approach includes:
Triazine Core Functionalization : React 2,4,6-trichlorotriazine with amines or alkoxides (e.g., 4-methoxyphenol) to introduce substituents at the 4- and 6-positions .
Sulfonamide Coupling : Attach the 3-fluorobenzenesulfonamide moiety via a methylene linker using reductive amination or nucleophilic displacement. Reaction conditions (e.g., anhydrous solvents, catalysts like NaHCO₃) are critical for yield optimization .
Purification : Column chromatography or recrystallization ensures purity. Analytical techniques (HPLC, TLC) monitor intermediates .
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and analytical methods is used:
- IR Spectroscopy : Identifies functional groups (e.g., C=S at ~1250 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, methoxy at δ ~3.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity .
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Answer:
Contradictions often arise from variations in assay conditions or structural impurities. A methodological approach includes:
Data Triangulation : Compare results across independent assays (e.g., enzyme inhibition vs. whole-organism studies) .
Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent systems) .
Impurity Profiling : Use HPLC-MS to rule out side products or degradation compounds .
Meta-Analysis : Statistically aggregate data from multiple studies to identify trends .
Basic: What is the hypothesized biological target or mechanism of action for this compound?
Answer:
Based on structural analogs (e.g., sulfonylurea herbicides), the compound likely inhibits acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid synthesis. The triazine-sulfonamide scaffold facilitates binding to the ALS active site .
Advanced: What computational strategies can predict the compound’s reactivity or interactions?
Answer:
Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., ALS enzyme) .
QSAR Modeling : Correlates substituent modifications (e.g., methoxy vs. ethoxy groups) with bioactivity trends .
Advanced: How can synthetic yields be optimized for large-scale production?
Answer:
Key variables to optimize include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Catalyst Screening : Bases like K₂CO₃ or NaH improve nucleophilic displacement efficiency .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) prevents side reactions .
- Stepwise Monitoring : Use inline FTIR or HPLC to track intermediate formation .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Hydrolytic Stability : Susceptibility to hydrolysis in aqueous media requires storage in anhydrous conditions (e.g., desiccators) .
- Photodegradation : UV light exposure may degrade the triazine ring; use amber glassware .
- Temperature Sensitivity : Store at −20°C to prevent thermal decomposition .
Advanced: How can derivatives be designed to enhance target selectivity or reduce off-target effects?
Answer:
Substituent Modification : Introduce electron-withdrawing groups (e.g., CF₃) to enhance ALS binding .
Linker Optimization : Replace the methylene bridge with ethylene or aromatic spacers to adjust steric effects .
Prodrug Strategies : Mask polar groups (e.g., sulfonamide) with ester linkages for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
